2,3-Dihydroxybutanoic acid

Catalog No.
S577711
CAS No.
3413-97-6
M.F
C4H8O4
M. Wt
120.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydroxybutanoic acid

CAS Number

3413-97-6

Product Name

2,3-Dihydroxybutanoic acid

IUPAC Name

2,3-dihydroxybutanoic acid

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

InChI

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)

InChI Key

LOUGYXZSURQALL-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C(C(=O)O)O)O

The exact mass of the compound 2,3-Dihydroxybutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 181495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

2,3-Dihydroxybutanoic acid (CAS 3413-97-6), also known as 4-deoxyerythronic or 4-deoxythreonic acid depending on its stereochemistry, is a highly functionalized C4 α,β-dihydroxy carboxylic acid [1]. In procurement and industrial research, it serves a dual role: it is an essential analytical standard for clinical metabolomics—particularly in profiling non-alcoholic steatohepatitis (NASH) and specific oncology models—and a specialized monomer for advanced biopolymer synthesis [2]. Featuring two adjacent chiral hydroxyl groups, it offers distinct physicochemical properties and reactivity profiles compared to standard mono-hydroxy acids, making it a critical target for stereospecific biocatalytic production from renewable biomass[3].

Substituting 2,3-dihydroxybutanoic acid with its linear isomer (3,4-dihydroxybutyric acid) or the more common 3-hydroxybutyric acid (3-HBA) fundamentally compromises both analytical and synthetic workflows [1]. In metabolomics, standard ketone bodies like 3-HBA lack the specific diagnostic sensitivity required to differentiate progressive NASH from simple steatosis, a distinction where 2,3-DHBA excels [2]. In polymer science, replacing 2,3-DHBA with 3-HBA removes the critical α-hydroxyl group at the C2 position; this omission prevents post-polymerization cross-linking and eliminates the ability to tune the hydrophilicity of polyhydroxyalkanoate (PHA) networks [3]. Consequently, buyers must procure the exact 2,3-dihydroxybutanoic acid standard to achieve high-resolution diagnostic calibration and functional bioplastic synthesis.

Biomarker Specificity for Non-Alcoholic Steatohepatitis (NASH)

In untargeted serum metabolomics, 2,3-dihydroxybutanoic acid acts as a primary discriminator for liver disease progression. Quantitative analysis shows that serum levels of 2,3-DHBA increase 7.3-fold in patients with Non-Alcoholic Steatohepatitis (NASH) compared to controls, outperforming the standard ketone body 3-hydroxybutyric acid, which exhibits a lower 5.8-fold increase [1]. This differential accumulation makes 2,3-DHBA a superior target for diagnostic assay calibration.

Evidence DimensionSerum biomarker fold-increase (NASH vs. Control)
Target Compound Data7.3-fold increase in 2,3-DHBA
Comparator Or Baseline3-hydroxybutyric acid (5.8-fold increase)
Quantified Difference1.5-fold higher relative accumulation during NASH progression
ConditionsGC-MS untargeted metabolomics of patient serum

Procurement of exact 2,3-DHBA standards is critical for developing accurate diagnostic assays that differentiate benign steatosis from progressive NASH.

Chromatographic Resolution from Linear Isomers

When engineering biocatalytic pathways for value-added C4 chemicals, distinguishing between α-branched and linear isomers is a major analytical hurdle. Studies demonstrate that 2,3-dihydroxybutanoic acid and 3,4-dihydroxybutyric acid co-elute with identical masses in standard UPLC-MS systems [1]. However, utilizing GC-MS with proper derivatization allows for complete baseline resolution based on unique mass fragmentation patterns [1]. Procuring the exact 2,3-DHBA reference standard is therefore mandatory to calibrate GC-MS methods and accurately quantify isomer distribution.

Evidence DimensionAnalytical resolution of C4 dihydroxy acid isomers
Target Compound DataDistinct GC-MS retention time and fragmentation pattern
Comparator Or Baseline3,4-Dihydroxybutyric acid (co-elutes in UPLC-MS)
Quantified DifferenceComplete baseline resolution achieved via GC-MS derivatization
ConditionsGC-MS vs UPLC-MS analysis of biocatalytic reaction mixtures

Laboratories engineering biocatalytic pathways require the exact 2,3-DHBA standard to resolve and quantify product mixtures that cannot be differentiated by standard LC-MS.

Polymer Functionalization and Cross-Linking Potential

As a monomer for polyhydroxyalkanoates (PHAs), 2,3-dihydroxybutanoic acid provides a critical structural advantage over the industry-standard 3-hydroxybutyric acid (3-HBA). The inclusion of an additional hydroxyl group at the C2 position doubles the number of reactive sites per monomer unit [1]. While 3-HBA yields strictly linear, hydrophobic thermoplastic polyesters, the C2 hydroxyl in 2,3-DHBA enables extensive post-polymerization cross-linking and precise tuning of the polymer's hydrophilicity and degradation rate [1].

Evidence DimensionReactive hydroxyl sites for post-polymerization modification
Target Compound DataTwo hydroxyl groups (C2, C3) enabling cross-linking
Comparator Or Baseline3-Hydroxybutyric acid (One hydroxyl group at C3)
Quantified Difference100% increase in available hydroxyl sites per monomer unit
ConditionsPolyhydroxyalkanoate (PHA) co-polymerization and functionalization

Buyers developing advanced hydrogels or functionalized bioplastics must select 2,3-DHBA over 3-HBA to achieve the necessary cross-linking density and tunable hydrophilicity.

Clinical Metabolomics and Diagnostic Assay Development

2,3-Dihydroxybutanoic acid is procured as a high-purity analytical standard to calibrate GC-MS and LC-MS instruments for clinical metabolomics. It is specifically utilized to quantify metabolic shifts in non-alcoholic steatohepatitis (NASH) and to serve as a putative oncometabolite biomarker in acute myeloid leukemia and IDH-mutant oncology models, where standard ketone bodies lack sufficient specificity [1].

Advanced Bioplastic and Hydrogel Synthesis

In polymer science, 2,3-DHBA is utilized as a functionalized monomer in the synthesis of novel polyhydroxyalkanoates (PHAs). Its secondary hydroxyl group allows researchers to introduce cross-linking sites into the polymer backbone, facilitating the development of tunable hydrogels, biodegradable packaging, and functionalized biomaterials that cannot be synthesized using conventional 3-hydroxybutyric acid [2].

Biocatalytic Pathway Engineering and Validation

Industrial biotechnology laboratories procure 2,3-DHBA as a reference standard to validate the stereospecificity and yield of engineered microbial or cell-free pathways. It is essential for confirming the successful conversion of biomass or primary alcohols into α-branched C4 hydroxy acids, enabling accurate chromatographic differentiation from the linear 3,4-dihydroxybutyric acid byproduct[3].

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

120.04225873 Da

Monoisotopic Mass

120.04225873 Da

Heavy Atom Count

8

Other CAS

759-06-8

Wikipedia

2,3-dihydroxybutanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 07-20-2023

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